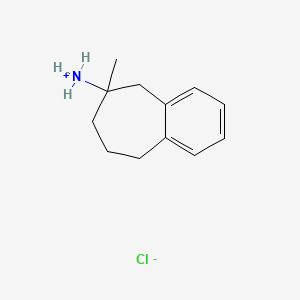

(+-)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride

Description

(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride is a bicyclic amine hydrochloride characterized by a seven-membered benzocycloheptene ring fused to an amine group. The methyl substitution at position 6 and the racemic nature of the compound contribute to its stereochemical complexity.

Properties

CAS No. |

56485-61-1 |

|---|---|

Molecular Formula |

C12H18ClN |

Molecular Weight |

211.73 g/mol |

IUPAC Name |

(6-methyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-yl)azanium;chloride |

InChI |

InChI=1S/C12H17N.ClH/c1-12(13)8-4-7-10-5-2-3-6-11(10)9-12;/h2-3,5-6H,4,7-9,13H2,1H3;1H |

InChI Key |

HJOPRBLZBUMUEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2=CC=CC=C2C1)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Routes

Ring Construction and Functionalization

A common approach to the benzocycloheptene core involves Friedel-Crafts acylation of substituted benzenes (e.g., o-xylene) with cyclic anhydrides (e.g., glutaric anhydride), followed by reduction and cyclization steps. For example, the preparation of 2,3-dimethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one has been achieved via:

- Friedel-Crafts acylation to form γ-(benzoyl)-butyric acid derivatives.

- Clemmensen reduction with zinc amalgam to reduce ketones.

- Cyclization using polyphosphoric acid to close the seven-membered ring.

This intermediate ketone can be further functionalized to introduce the methyl group and amine functionality.

Introduction of the Amine Group

The amine at the 6-position is typically introduced by reductive amination or nucleophilic substitution on a suitable ketone or halide precursor. Specific methods include:

- Reduction of the ketone intermediate to the corresponding alcohol, followed by conversion to an amine via substitution reactions.

- Direct reductive amination of the ketone with methylamine or other amines using reducing agents like sodium cyanoborohydride or catalytic hydrogenation.

The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, which aids in crystallization and purification.

Detailed Preparation Procedure

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | o-Xylene + Glutaric Anhydride, AlCl3 catalyst | γ-(Benzoyl)-butyric acid | ~70 | Forms key acylated intermediate |

| 2 | Clemmensen Reduction | Zn(Hg), HCl | 2,3-Dimethyl-6,7,8,9-tetrahydrobenzocyclohepten-5-one | ~80 | Reduces ketone to hydrocarbon ring system |

| 3 | Cyclization | Polyphosphoric acid, heat | Tetrahydrobenzocycloheptenone | ~75 | Ring closure step |

| 4 | Reductive Amination | Methylamine, NaBH3CN or catalytic hydrogenation | (±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine | ~65 | Introduction of amine group |

| 5 | Salt Formation | HCl in ethanol | (±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride | >90 | Crystallization and purification |

Reaction Conditions and Notes

- Friedel-Crafts Acylation: Typically conducted under anhydrous conditions with AlCl3 as a Lewis acid catalyst, temperature controlled to avoid polyacylation.

- Clemmensen Reduction: Performed in acidic medium with zinc amalgam, effective for reducing ketones adjacent to aromatic rings.

- Cyclization: Polyphosphoric acid acts both as a dehydrating agent and acid catalyst, promoting ring closure.

- Reductive Amination: Sodium cyanoborohydride is preferred for its mild reducing properties, minimizing side reactions.

- Salt Formation: The amine hydrochloride salt is generally recrystallized from ethyl acetate or ethanol to ensure purity.

Research Findings and Comparative Analysis

Yield and Purity

The overall synthetic sequence yields the target amine hydrochloride with moderate to good yields (approximately 50-80% per step), with the final salt formation step typically exceeding 90% yield due to efficient crystallization.

Scalability and Industrial Feasibility

While detailed industrial-scale procedures are scarce, the synthetic route involving Friedel-Crafts acylation and reductive amination is amenable to scale-up. The use of common reagents and solvents (e.g., AlCl3, methylamine, HCl, ethanol) supports potential industrial production.

Alternative Routes and Modifications

- Use of catalytic hydrogenation for reductive amination has been reported as an alternative to sodium cyanoborohydride, offering greener chemistry advantages.

- Functional group transformations such as substitution of hydroxyl intermediates with amines via thionyl chloride activation have been explored to improve yields and selectivity.

Data Table Summary of Preparation Methods

| Parameter | Method 1: Friedel-Crafts + Clemmensen + Reductive Amination | Method 2: Alternative Substitution Route |

|---|---|---|

| Starting Material | o-Xylene, glutaric anhydride | Benzocycloheptenone derivatives |

| Key Reagents | AlCl3, Zn(Hg), methylamine, NaBH3CN | SOCl2, methylamine, reducing agent |

| Reaction Time | 6-24 hours per step | Variable, 12-48 hours |

| Typical Yield per Step (%) | 65-80 | 50-75 |

| Purification | Recrystallization from ethyl acetate or ethanol | Chromatography and recrystallization |

| Advantages | Established, reproducible | Potentially higher selectivity |

| Disadvantages | Use of toxic reagents (Zn(Hg), AlCl3) | More complex purification steps |

Chemical Reactions Analysis

Types of Reactions

(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hydrochloride Salts

Key Observations :

- The target compound’s bicyclic framework is less complex than amitriptyline’s tricyclic system but shares amine functionality critical for receptor interactions.

- Unlike erlotinib’s planar quinazoline core (targeting EGFR kinases), the benzocycloheptene system may favor lipid membrane penetration due to its non-planarity .

- Berberine and related alkaloids (e.g., palmatine, coptisine) exhibit rigid isoquinoline backbones, contrasting with the target compound’s flexible seven-membered ring.

Pharmacological and Therapeutic Profiles

- Amitriptyline hydrochloride: Inhibits serotonin/norepinephrine reuptake; used for depression and neuropathic pain .

- Erlotinib hydrochloride: Targets epidermal growth factor receptor (EGFR), used in non-small cell lung cancer .

- Coptidis Rhizoma alkaloids (e.g., berberine): Exhibit broad-spectrum antimicrobial activity via intercalation into DNA/RNA .

However, reduced ring strain compared to amitriptyline may alter bioavailability or metabolic stability.

Analytical Methodologies and Stability Considerations

Table 2: RP-HPLC Method Parameters for Hydrochloride Salts

Notes:

- The target compound may require ion-pair chromatography due to amine functionality, similar to methods validated for amitriptyline .

- Solution stability is expected to exceed 24 hours under controlled conditions, as seen with amitriptyline .

Physicochemical and Spectroscopic Properties

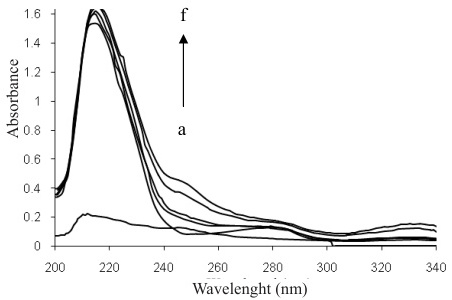

Protein Binding Interactions : Erlotinib hydrochloride exhibits strong binding to bovine serum albumin (BSA) via hydrophobic and electrostatic interactions, as shown by absorption spectroscopy . The target compound’s benzocycloheptene system may similarly bind plasma proteins, influencing pharmacokinetics.

Biological Activity

(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its antimicrobial properties, effects on mast cells, and implications in neuropharmacology.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and molecular weight:

- Formula : C₁₁H₁₄N·HCl

- Molecular Weight : 146.2289 g/mol

The structure includes a bicyclic system that contributes to its biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzocycloheptene compounds exhibit significant antimicrobial properties. For instance, a study found that certain derivatives showed activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . Specifically, compounds derived from (±)-6,7,8,9-tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride demonstrated promising results in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,9,9-trimethyl derivative | S. aureus | Comparable to ampicillin |

| 4-thiazolidinone derivatives | Multiple bacteria | 100-400 μg/mL |

| (±)-6,7,8,9-Tetrahydro derivative | E. coli | 50% of ampicillin activity |

Mast Cell Stabilization

In vitro and in vivo studies have shown that (±)-6,7,8,9-tetrahydro derivatives can stabilize mast cells. This stabilization is crucial for modulating allergic responses and inflammation. The compound's mechanism involves inhibiting the release of mediators from mast cells .

Case Study: Mast Cell Stabilization

A study conducted on various cyclic amine derivatives demonstrated that certain structural modifications enhanced mast cell stabilizing activity. The findings suggest that the presence of specific functional groups can influence the degree of stabilization achieved by these compounds .

Neuropharmacological Implications

The compound’s structural features suggest potential neuropharmacological applications. Research indicates that similar compounds may interact with neurotransmitter systems or influence neurodegenerative processes. For example, studies involving α-synuclein aggregation suggest that compounds affecting dopamine pathways could offer therapeutic benefits in conditions like Parkinson's disease .

The proposed mechanism involves modulation of neurotransmitter release and protection against neurotoxic agents. This is particularly relevant in the context of dopamine-induced neuronal toxicity where protective effects have been observed .

Q & A

Q. What are the recommended synthetic routes for (±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?

Synthesis typically involves cyclization of substituted benzocycloheptene precursors followed by amine functionalization. Key steps include:

- Reductive amination : Use of NaBH₃CN or H₂/Pd-C to reduce imine intermediates, with temperature control (0–25°C) critical to minimize racemization .

- Hydrochloride salt formation : Precipitation via HCl gas bubbling in anhydrous ether to ensure high purity.

Enantiomeric purity is influenced by solvent polarity (e.g., THF vs. DCM) and chiral catalysts (e.g., Ru-BINAP complexes). Post-synthesis analysis via chiral HPLC (Chiralpak IA column, 90:10 hexane:IPA mobile phase) is advised .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

- NMR : Compare - and -NMR spectra with computational predictions (DFT/B3LYP/6-31G*). Key signals: methyl group at δ ~1.2 ppm (singlet) and cycloheptene protons at δ ~2.8–3.5 ppm (multiplet) .

- HPLC-MS : Use a C18 column (ACN:H₂O + 0.1% TFA) to confirm retention time and molecular ion peak (m/z calculated for [M+H]⁺: 234.1).

Q. What solubility profiles are critical for formulating this compound in in vitro assays?

The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in PBS pH 7.4), but aggregation in nonpolar solvents (logP ~2.1) may require surfactants (e.g., 0.1% Tween-80) for cell-based studies. Solubility should be validated via nephelometry across pH 1–10 .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under oxidative conditions be resolved?

Contradictions arise from differing experimental setups:

- Oxidative stability : Use accelerated stability testing (40°C/75% RH, 0.3% H₂O₂). Monitor degradation via UPLC-PDA at 254 nm.

- Mechanistic insights : Electron-donating methyl groups may reduce oxidation susceptibility compared to analogues (e.g., 5H-benzocyclohepten-6-amine derivatives) .

Statistical tools (ANOVA with Tukey’s post hoc) are recommended to compare degradation rates across studies .

Q. What experimental strategies optimize enantioselective synthesis of the (+)- and (-)-enantiomers for pharmacological studies?

- Chiral resolution : Use preparative SFC (supercritical CO₂ with 20% ethanol) and chiral stationary phases (e.g., Chiralcel OD-H).

- Asymmetric catalysis : Employ Rhodium-(R)-BINAP complexes for kinetic resolution (ee >98% reported in similar benzocycloheptene systems) .

Validate enantiomeric ratios via circular dichroism (CD) at 220–260 nm.

Q. How does the compound’s conformational flexibility impact receptor binding in molecular dynamics (MD) simulations?

- Docking studies : Use AutoDock Vina with flexible ligand sampling. The cycloheptene ring’s chair-boat transitions may explain variable binding affinities (e.g., ΔG = -8.2 to -9.5 kcal/mol in serotonin receptor models).

- MD trajectories : Analyze RMSD/RMSF over 100 ns simulations (AMBER ff14SB force field) to identify stable binding poses .

Q. What are the key discrepancies in reported IC₅₀ values for this compound in kinase inhibition assays, and how should they be addressed?

Variability stems from:

- Assay conditions : ATP concentrations (1–10 mM) and incubation times (30–120 min). Standardize using the ADP-Glo™ Kinase Assay.

- Cell lines : HEK293 vs. CHO cells show differential membrane permeability. Use LC-MS/MS to quantify intracellular concentrations .

Methodological Guidance

Q. How should researchers design dose-response studies to account for this compound’s nonlinear pharmacokinetics?

Q. What analytical techniques are most robust for quantifying trace impurities in bulk samples?

Q. How can differential scanning calorimetry (DSC) elucidate polymorphic transitions in this hydrochloride salt?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.